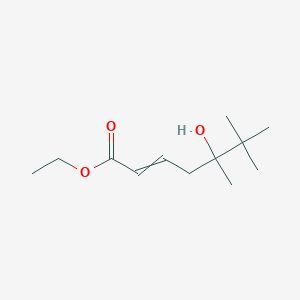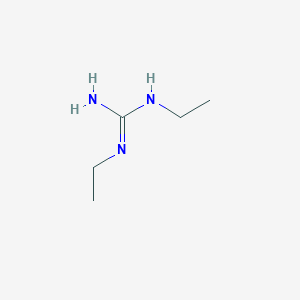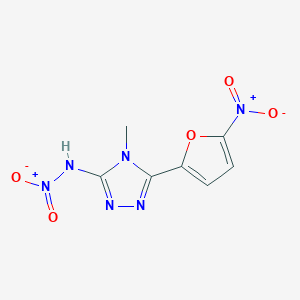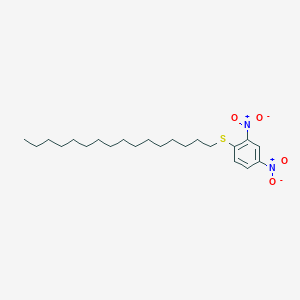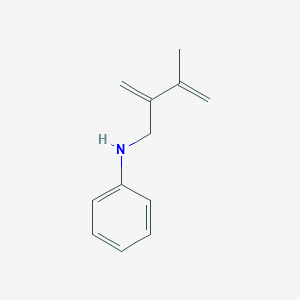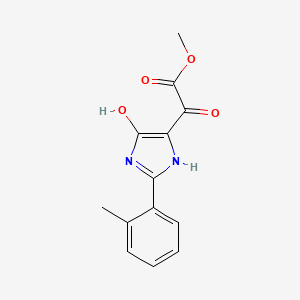
Methyl 5-hydroxy-2-(2-methylphenyl)-alpha-oxo-1H-imidazole-4-acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-hydroxy-2-(2-methylphenyl)-alpha-oxo-1H-imidazole-4-acetate is a complex organic compound with a unique structure that includes an imidazole ring, a hydroxy group, and a methylphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-hydroxy-2-(2-methylphenyl)-alpha-oxo-1H-imidazole-4-acetate typically involves multi-step organic reactions. One common method includes the condensation of 2-methylphenylacetic acid with glyoxal in the presence of ammonium acetate to form the imidazole ring. This is followed by esterification with methanol to introduce the methyl ester group. The hydroxy group is then introduced through selective hydroxylation using appropriate reagents and conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 5-hydroxy-2-(2-methylphenyl)-alpha-oxo-1H-imidazole-4-acetate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4).
Substitution: The methyl group can be substituted with other functional groups using electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide), and acetic acid.
Reduction: NaBH4, lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like NBS (N-Bromosuccinimide) for bromination.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
Methyl 5-hydroxy-2-(2-methylphenyl)-alpha-oxo-1H-imidazole-4-acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of Methyl 5-hydroxy-2-(2-methylphenyl)-alpha-oxo-1H-imidazole-4-acetate involves its interaction with specific molecular targets. The hydroxy and carbonyl groups can form hydrogen bonds with biological molecules, influencing their activity. The imidazole ring can interact with enzymes and receptors, modulating their function. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 5-hydroxy-2-phenyl-alpha-oxo-1H-imidazole-4-acetate: Similar structure but lacks the methyl group on the phenyl ring.
Methyl 5-hydroxy-2-(2-chlorophenyl)-alpha-oxo-1H-imidazole-4-acetate: Similar structure but has a chlorine atom instead of a methyl group.
Uniqueness
Methyl 5-hydroxy-2-(2-methylphenyl)-alpha-oxo-1H-imidazole-4-acetate is unique due to the presence of the methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in how the compound interacts with molecular targets, potentially offering unique advantages in specific applications.
Propriétés
Numéro CAS |
40312-26-3 |
|---|---|
Formule moléculaire |
C13H12N2O4 |
Poids moléculaire |
260.24 g/mol |
Nom IUPAC |
methyl 2-[4-hydroxy-2-(2-methylphenyl)-1H-imidazol-5-yl]-2-oxoacetate |
InChI |
InChI=1S/C13H12N2O4/c1-7-5-3-4-6-8(7)11-14-9(12(17)15-11)10(16)13(18)19-2/h3-6,17H,1-2H3,(H,14,15) |
Clé InChI |
IGHAVWHVXIYWSG-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1C2=NC(=C(N2)C(=O)C(=O)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N~2~-{2-[(2-Aminoethyl)amino]ethyl}-N~1~,N~1~-dimethylethane-1,2-diamine](/img/structure/B14663045.png)
![N-[2-(Morpholin-4-yl)quinazolin-4-yl]-N'-phenylthiourea](/img/structure/B14663058.png)

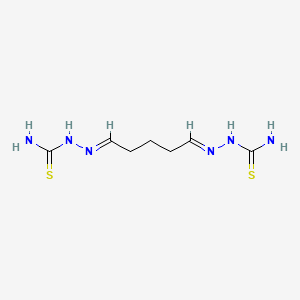
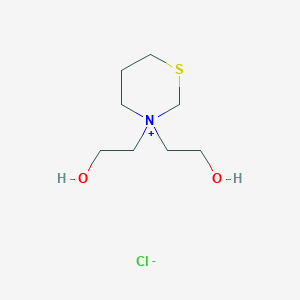
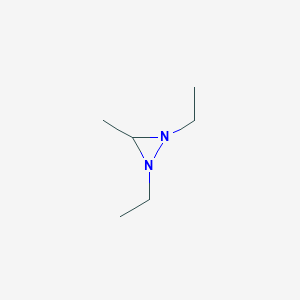
![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[(4-hydroxy-2-methylphenyl)azo]-, disodium salt](/img/structure/B14663095.png)
